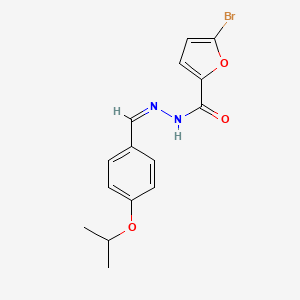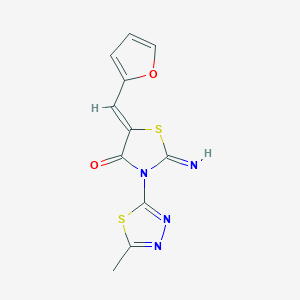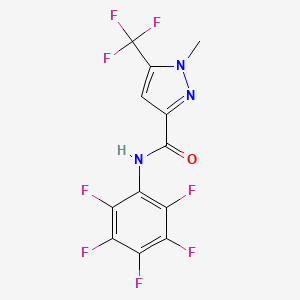![molecular formula C13H13ClN2O3 B4794108 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B4794108.png)
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone
Übersicht
Beschreibung
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone, also known as CCN, is a chemical compound with potential applications in scientific research. CCN is a yellow crystalline powder that is soluble in organic solvents. This compound has a unique structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is not well understood. However, it is believed that 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone may act as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and carboxylic acids. This reaction may lead to the formation of covalent bonds between 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone and the nucleophile, altering the properties of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone are not well documented. However, some studies have shown that 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has also been shown to exhibit antibacterial activity against some strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone in lab experiments is its unique structure, which makes it an interesting subject of study. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is also relatively easy to synthesize, making it accessible to researchers. However, 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has some limitations for lab experiments. For example, 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is sensitive to air and moisture, which can affect its stability and reactivity. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone. One direction is the synthesis of new derivatives of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone with improved properties. For example, the introduction of functional groups such as amino or hydroxyl groups may enhance the reactivity of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone towards specific targets. Another direction is the study of the mechanism of action of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone, which may provide insights into its potential applications. Finally, the evaluation of the toxicity and safety of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is important for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is a chemical compound with potential applications in scientific research. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can be synthesized through a multistep reaction and has been studied for its potential as a starting material for the synthesis of other compounds with interesting properties. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone may act as a Michael acceptor, reacting with nucleophiles to alter the properties of the target molecule. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has some advantages and limitations for lab experiments, and there are several future directions for its study.
Wissenschaftliche Forschungsanwendungen
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has potential applications in scientific research, particularly in the field of organic chemistry. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can be used as a starting material for the synthesis of other compounds with interesting properties. For example, 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can be reacted with various amines to produce Schiff bases, which have been shown to exhibit antibacterial, antifungal, and anticancer activities. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can also be used as a ligand in coordination chemistry to form metal complexes. These metal complexes have been studied for their catalytic, magnetic, and luminescent properties.
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-11-6-5-10(7-12(11)16(18)19)15-8-9-3-1-2-4-13(9)17/h5-8,15H,1-4H2/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCXFQYSMALWSA-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4794042.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)
![3-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4794054.png)
![ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4794061.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B4794068.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4794074.png)
![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)

![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)
